molecular formula C19H31N B14642029 (Z,Z)-N,3,7,11-Tetramethyl-N-2-propynyl-2,6,10-dodecatrien-1-amine CAS No. 55436-71-0

(Z,Z)-N,3,7,11-Tetramethyl-N-2-propynyl-2,6,10-dodecatrien-1-amine

Cat. No.: B14642029
CAS No.: 55436-71-0
M. Wt: 273.5 g/mol
InChI Key: LGXNHBTVFPAZSF-QANBDDIOSA-N
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Description

(Z,Z)-N,3,7,11-Tetramethyl-N-2-propynyl-2,6,10-dodecatrien-1-amine is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z,Z)-N,3,7,11-Tetramethyl-N-2-propynyl-2,6,10-dodecatrien-1-amine typically involves multi-step organic reactions. One common method includes the use of Grignard reagents to introduce the propynyl group, followed by a series of selective hydrogenation and dehydrogenation steps to achieve the desired double bond configuration. The reaction conditions often require precise temperature control and the use of catalysts to ensure the correct stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Industrial methods often focus on optimizing reaction conditions to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z,Z)-N,3,7,11-Tetramethyl-N-2-propynyl-2,6,10-dodecatrien-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bonds to single bonds.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various ketones, carboxylic acids, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z,Z)-N,3,7,11-Tetramethyl-N-2-propynyl-2,6,10-dodecatrien-1-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug development and the study of biochemical pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to undergo various chemical modifications allows researchers to design derivatives with improved pharmacological properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of (Z,Z)-N,3,7,11-Tetramethyl-N-2-propynyl-2,6,10-dodecatrien-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    (Z,Z)-N,3,7,11-Tetramethyl-2,6,10-dodecatrien-1-amine: Lacks the propynyl group, resulting in different chemical properties and reactivity.

    (E,E)-N,3,7,11-Tetramethyl-N-2-propynyl-2,6,10-dodecatrien-1-amine: Has a different configuration of double bonds, leading to variations in its chemical behavior and applications.

Uniqueness

The presence of the propynyl group and the specific (Z,Z) configuration of the double bonds make (Z,Z)-N,3,7,11-Tetramethyl-N-2-propynyl-2,6,10-dodecatrien-1-amine unique

Properties

CAS No.

55436-71-0

Molecular Formula

C19H31N

Molecular Weight

273.5 g/mol

IUPAC Name

(2Z,6Z)-N,3,7,11-tetramethyl-N-prop-2-ynyldodeca-2,6,10-trien-1-amine

InChI

InChI=1S/C19H31N/c1-7-15-20(6)16-14-19(5)13-9-12-18(4)11-8-10-17(2)3/h1,10,12,14H,8-9,11,13,15-16H2,2-6H3/b18-12-,19-14-

InChI Key

LGXNHBTVFPAZSF-QANBDDIOSA-N

Isomeric SMILES

CC(=CCC/C(=C\CC/C(=C\CN(C)CC#C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCN(C)CC#C)C)C)C

Origin of Product

United States

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